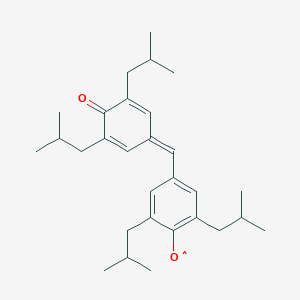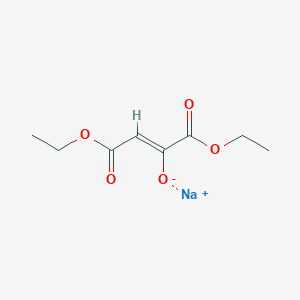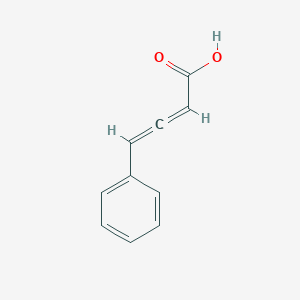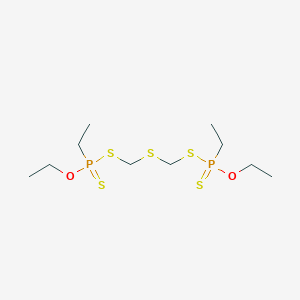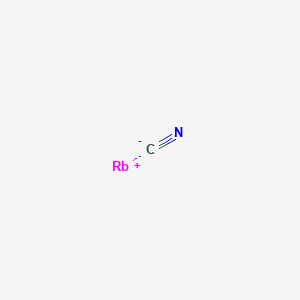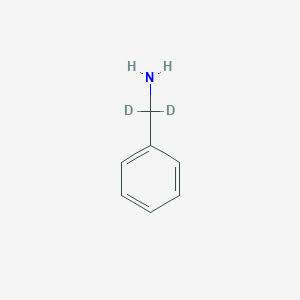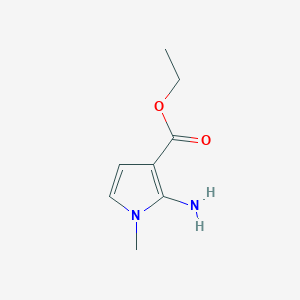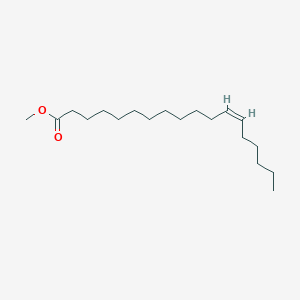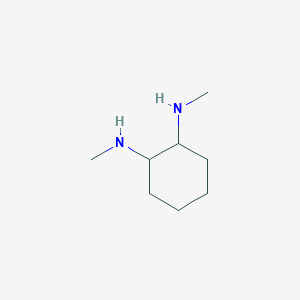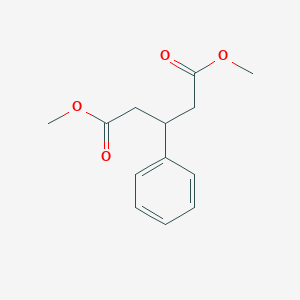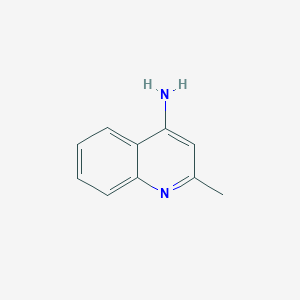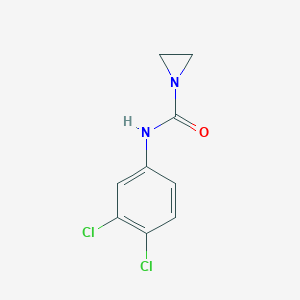
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide, also known as DCAC, is a chemical compound that has been widely used in scientific research. This compound is a member of the aziridine family and has been studied for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is not fully understood, but studies have suggested that it works by inducing DNA damage and inhibiting DNA synthesis. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to activate the p53 pathway, which is a key regulator of cell growth and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, which makes it ideal for scientific research. However, N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide also has certain limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide. One area of research is the development of novel N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential applications of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide in other fields, such as agriculture and environmental science. Finally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide and its potential applications in cancer therapy.
Conclusion:
In conclusion, N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is a unique and promising compound that has been extensively studied for its potential applications in various fields of scientific research. While there are still many unanswered questions about the mechanism of action of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide, its potential applications in cancer therapy and other fields make it an important area of research for the future.
Métodos De Síntesis
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline with chloroformate followed by the addition of aziridine. Another method involves the reaction of 3,4-dichloroaniline with phosgene followed by the addition of aziridine. These methods have been widely used in the laboratory to produce high-quality N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide for scientific research.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide is in the field of cancer research. Studies have shown that N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has potent antitumor activity and can induce apoptosis in cancer cells. N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
15460-48-7 |
|---|---|
Nombre del producto |
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide |
Fórmula molecular |
C9H8Cl2N2O |
Peso molecular |
231.08 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)12-9(14)13-3-4-13/h1-2,5H,3-4H2,(H,12,14) |
Clave InChI |
RLYVLFBGLUBQDO-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Otros números CAS |
15460-48-7 |
Sinónimos |
N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



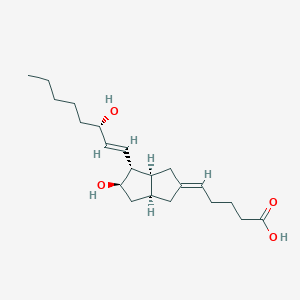
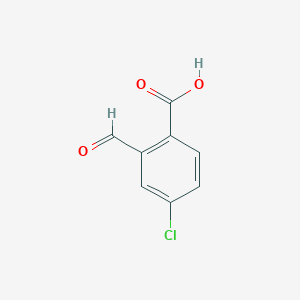
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
